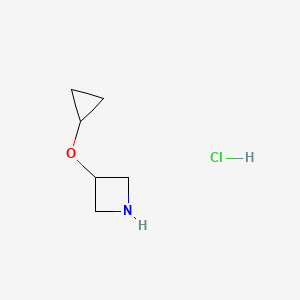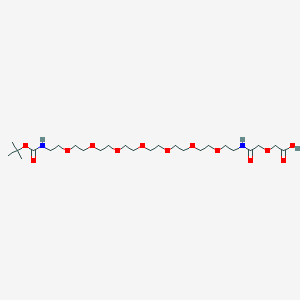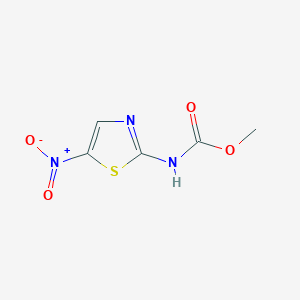
2,6-Difluorochalcone
Descripción general
Descripción
2,6-Difluorochalcone is a small organic molecule that has been studied for its potential applications in the field of medicinal chemistry. It is a chalcone, a type of organic compound that is composed of two benzene rings connected by a ketone group. This compound is an important intermediate in the synthesis of many biologically active compounds, including drugs and natural products. Its synthesis method and mechanism of action have been studied in detail, and its biochemical and physiological effects have been investigated.
Aplicaciones Científicas De Investigación
Acidochromic and Solvatochromic Behavior : 2,6-Dibenzylidene cyclohexanone-based bischalcone derivatives, including 2,6-difluorochalcone variants, demonstrate significant acidochromic behavior. This property is attributed to preferential protonation and quaternary salt formation, deactivating the resonance system. Additionally, these compounds exhibit solvatochromic behavior, changing color based on the solvent used. Theoretical studies support these findings with computational data (Badal et al., 2020).
2′-Hydroxychalcone – Flavanone Equilibrium : The equilibrium between 2′-hydroxychalcone and flavanone in acidic conditions is influenced by the substitution patterns on the chalcone ring. This research provides insights into the reactivity and transformation pathways of chalcone derivatives, including this compound (Brennan et al., 1990).
Synthesis and Structural Analysis : Different synthetic routes and structural analyses of 2,6-dihydroxychalcones, including derivatives of this compound, have been explored. These routes involve protective-group removal and provide detailed insights into the molecular structure and potential intramolecular interactions of these compounds (Miles et al., 1989).
Light-Harvesting Applications : Two-dimensional transition metal dichalcogenides (2-D TMDCs), which include derivatives of this compound, show promise in photochemical and photovoltaic applications. The unique band structures of these materials are suitable for use in ultrathin solar cells and photocatalytic systems (Peng et al., 2015).
Solvent-Controlled Difluoromethylation : Solvent-controlled difluoromethylation of 2′-hydroxychalcones, including this compound, allows for the synthesis of diverse compounds. The choice of solvent significantly influences the yield and type of products, highlighting the versatility of chalcone derivatives in synthetic chemistry (Hua et al., 2016).
Propiedades
IUPAC Name |
(E)-3-(2,6-difluorophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O/c16-13-7-4-8-14(17)12(13)9-10-15(18)11-5-2-1-3-6-11/h1-10H/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCIUNUPHVRMEH-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[butyl(ethyl)amino]propanoate](/img/structure/B6353243.png)

![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)

![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)





![2-{(E)-[(4-Bromophenyl)imino]methyl}-6-methoxyphenol; >90%](/img/structure/B6353304.png)


